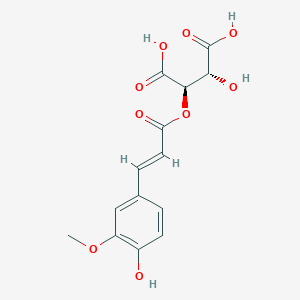

trans-Fertaric acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWXUSFCUBAMFH-WEPHUFDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

biosynthesis pathway of trans-fertaric acid in grape skins

An In-Depth Technical Guide to the Biosynthesis Pathway of trans-Fertaric Acid in Grape Skins

Authored by: Gemini, Senior Application Scientist

Abstract

trans-Fertaric acid, an ester of ferulic acid and tartaric acid, is a significant hydroxycinnamic acid derivative found predominantly in the skins of grapes (Vitis vinifera)[1]. As a key phenolic compound, it contributes to the sensory profile, color stability, and antioxidant capacity of wine. Understanding its biosynthesis is critical for viticulturists and winemakers aiming to modulate grape composition for desired quality outcomes. This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of trans-fertaric acid, details the regulatory mechanisms influencing its accumulation, and presents validated experimental protocols for its extraction and quantification.

The Phenylpropanoid Pathway: The Foundation of Phenolic Compound Synthesis

The journey to trans-fertaric acid begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a vast array of phenolic compounds, including flavonoids, stilbenes, and lignins[2][3]. This pathway converts the amino acid L-phenylalanine into key intermediates that serve as building blocks for more complex molecules.

The initial, highly conserved steps are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point and a major regulatory step in the pathway.

-

Hydroxylation: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to form p-coumaric acid.

-

CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This thioester is a central branch-point intermediate, directing carbon flow toward various classes of phenolic compounds[2].

The Specific Branch to Feruloyl-CoA

From the central intermediate p-coumaroyl-CoA, the pathway branches toward the synthesis of ferulic acid precursors. This involves a series of hydroxylation and methylation events.

-

Formation of Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated to yield caffeoyl-CoA. This step is catalyzed by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) , which acts on p-coumaroyl-shikimate, an intermediate formed by Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) [4][5]. The HCT enzyme then converts the resulting caffeoyl-shikimate back to caffeoyl-CoA[5].

-

Methylation to Feruloyl-CoA: The key methylation step is performed by Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT) . These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the caffeoyl moiety, producing feruloyl-CoA[6][7]. The expression of these O-methyltransferases is crucial in determining the flux towards ferulic acid derivatives[6][8]. In grapevine, COMT has been shown to be a key enzyme in the lignin-specific pathway, catalyzing the transformation of caffeic acid to ferulic acid[9].

The Tartaric Acid Moiety: A Grape-Specific Pathway

The second component required for fertaric acid synthesis is tartaric acid, an organic acid that is characteristic of grapes[10]. Its synthesis is intrinsically linked to the catabolism of L-ascorbic acid (Vitamin C)[11][12].

The primary pathway in Vitis vinifera involves:

-

Ascorbic Acid Catabolism: Ascorbic acid is converted through several steps to L-idonate.

-

Oxidation by L-Idonate Dehydrogenase: The enzyme L-idonate dehydrogenase (L-IdnDH) catalyzes the rate-limiting oxidation of L-idonate to 5-keto-D-gluconate[12].

-

Cleavage and Oxidation: Subsequent enzymatic steps, which are not yet fully characterized, cleave the six-carbon intermediate and oxidize it to form the four-carbon L-(+)-tartaric acid[10][12]. The accumulation of tartaric acid occurs early in berry development and remains relatively stable thereafter, sequestered primarily in the cell vacuole[12][13].

The Final Esterification: Formation of trans-Fertaric Acid

The culmination of the pathway is the esterification of feruloyl-CoA with tartaric acid. This reaction is catalyzed by a specific class of acyltransferases.

Feruloyl-CoA + Tartaric Acid → trans-Fertaric Acid + Coenzyme A

This reaction is mediated by a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HCT) . While the specific enzyme responsible for fertaric acid synthesis is part of this broader family, it is analogous to the well-characterized enzyme that produces caftaric acid (the ester of caffeic acid and tartaric acid)[14][15]. These enzymes facilitate the transfer of the hydroxycinnamoyl group from its activated CoA-ester form to the hydroxyl group of tartaric acid[16].

Visualizing the Biosynthesis Pathway

Caption: Biosynthesis pathway of trans-fertaric acid in grapes.

Experimental Protocols for Analysis

The accurate quantification of trans-fertaric acid requires robust extraction and analytical methodologies. The primary challenge is preventing the oxidative degradation of phenolic compounds during sample processing.

Protocol: Extraction from Grape Skins

This protocol is designed for the maximum recovery of hydroxycinnamates while minimizing oxidation.

Materials:

-

Grape berries

-

Liquid nitrogen

-

Mortar and pestle (pre-chilled)

-

Extraction Solvent: 80% Methanol (or Ethanol) with 0.1% Formic Acid

-

Ascorbic acid & Potassium metabisulfite (for optional enhanced protection)[14]

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Centrifuge (refrigerated, 4°C)

-

Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

-

HPLC vials

Methodology:

-

Sample Preparation: Flash-freeze fresh grape berries in liquid nitrogen to halt all enzymatic activity. Manually separate the skins from the frozen berries.

-

Homogenization: Weigh approximately 100-200 mg of frozen grape skin tissue and grind it to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1.0 mL of ice-cold Extraction Solvent. Causality Note: The acidic methanol efficiently solubilizes phenolic compounds while denaturing degradative enzymes. Keeping the sample cold is critical to further reduce enzymatic activity.

-

Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Sonication (Optional): Place the tube in an ultrasonic bath for 10-15 minutes at a low temperature to enhance cell disruption and extraction efficiency.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C. This will pellet the solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial. Trustworthiness Note: Filtration is a self-validating step that removes particulates that could damage the HPLC column, ensuring reproducible chromatographic performance.

-

Storage: Store the vials at -20°C until analysis to prevent degradation. For short-term storage (less than 24 hours), 4°C is acceptable.

Protocol: Quantification by UPLC-MS/MS

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the highest sensitivity and specificity for quantification[17].

| Parameter | Specification | Rationale |

| Column | C18 reverse-phase (e.g., Waters HSS T3, 1.8 µm) | Provides excellent retention and separation for phenolic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting analytes. |

| Flow Rate | 0.3 - 0.4 mL/min | Typical for UPLC systems, ensuring sharp peaks. |

| Gradient | 5% B to 95% B over 10-15 minutes | A gradient is necessary to resolve a complex mixture of phenolics. |

| Injection Volume | 1 - 5 µL | Small volumes are sufficient for sensitive UPLC-MS/MS systems. |

| Column Temp. | 35 - 40 °C | Ensures reproducible retention times. |

| Ionization Mode | Negative Electrospray (ESI-) | Hydroxycinnamates readily deprotonate to form [M-H]⁻ ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity by monitoring specific parent-to-fragment ion transitions. |

| Quantification | External calibration curve with an authentic standard. | The gold standard for accurate quantification. |

MRM Transition for trans-Fertaric Acid:

-

Parent Ion (Q1): m/z 325.1

-

Fragment Ion (Q3): m/z 179.1 (corresponding to the ferulic acid moiety) or m/z 133.0 (corresponding to the tartaric acid moiety after water loss).

Visualizing the Experimental Workflow

Sources

- 1. Buy trans-Fertaric acid | 74282-22-7 [smolecule.com]

- 2. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: Phenylpropanoid biosynthesis - Vitis vinifera (wine grape) [kegg.jp]

- 4. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Transcription Factor VlbZIP14 Inhibits Postharvest Grape Berry Abscission by Directly Activating VlCOMT and Promoting Lignin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tartaric acid pathways in Vitis vinifera L. (cv. Ugni blanc): a comparative study of two vintages with contrasted climatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L(+)-Tartaric acid: Natural Sources and Physiological Role in Grape Development_Chemicalbook [chemicalbook.com]

- 14. ojs.openagrar.de [ojs.openagrar.de]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Analysis of Trans-Fertaric Acid in Echinacea purpurea Extracts

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of trans-fertaric acid and other significant phenolic compounds in Echinacea purpurea extracts. It delves into the biosynthesis of these compounds, outlines robust extraction and quantification methodologies, and discusses the critical factors influencing their presence and stability.

Introduction: The Significance of Phenolic Compounds in Echinacea purpurea

Echinacea purpurea (L.) Moench, commonly known as the purple coneflower, is a medicinal herb renowned for its immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2] These therapeutic effects are largely attributed to a complex mixture of bioactive constituents, including alkamides, glycoproteins, polysaccharides, and phenolic compounds.[3][4] Among the phenolics, derivatives of caffeic acid are predominant and are often considered key markers for the quality and efficacy of Echinacea preparations.[3][5] While chicoric acid and caftaric acid are the most abundant, other caffeic acid derivatives, such as trans-fertaric acid, contribute to the overall phytochemical profile and potential bioactivity of the extracts.[1][6]

This guide will focus on providing a detailed understanding of trans-fertaric acid and related phenolic compounds within E. purpurea, from their biochemical origins to their precise analytical measurement.

Biosynthesis of Phenolic Acids in Echinacea purpurea

The phenolic acids in Echinacea purpurea, including trans-fertaric acid, are synthesized through the phenylpropanoid pathway.[2] This central metabolic route in plants is responsible for the production of a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine.

The biosynthesis can be conceptually understood through the following key stages:

-

Core Phenylpropanoid Pathway: Phenylalanine is converted through a series of enzymatic steps to produce key intermediates like cinnamic acid and p-coumaroyl-CoA.

-

Hydroxylation and Esterification: These intermediates undergo further modifications, including hydroxylation and esterification with tartaric acid, to form the various caffeic acid derivatives found in Echinacea. For instance, chicoric acid is a diester of caffeic acid and tartaric acid.

-

Hormonal and Environmental Influence: The activity of this pathway and the accumulation of phenolic compounds are influenced by various factors, including plant hormones like jasmonic acid and environmental conditions.[2][7] The application of methyl jasmonate has been shown to significantly increase the content of phenolic compounds in E. purpurea.[7]

Factors Influencing Trans-Fertaric Acid Content

The concentration of trans-fertaric acid and other phenolic compounds in E. purpurea extracts is not static and can be significantly influenced by several factors:

-

Plant Part: The distribution of phenolic compounds varies throughout the plant. Flowers and leaves generally have a higher concentration of these compounds compared to the roots.[8][9]

-

Harvesting Season: The time of harvest can impact the phytochemical profile. For instance, chicoric acid levels in the roots and aerial parts have been observed to be higher in summer compared to autumn.[5]

-

Drying Method: The post-harvest processing, particularly the drying method, can affect the stability and final concentration of phenolic compounds.

-

Extraction Solvent and Method: The choice of solvent and extraction technique plays a critical role in the yield of trans-fertaric acid and other phenolics. The polarity of the solvent is a key determinant in extraction efficiency.[8][9]

Extraction of Trans-Fertaric Acid from Echinacea purpurea

The selection of an appropriate extraction method is paramount for the accurate quantification of trans-fertaric acid. Both the solvent system and the extraction technique must be optimized to ensure maximum recovery and stability of the target analytes.

Solvent Selection

A variety of solvents have been investigated for the extraction of phenolic compounds from E. purpurea. The choice of solvent should be guided by the polarity of the target compounds.

| Solvent System | Target Plant Part(s) | Key Findings | Reference |

| 40% Ethanol | Leaves and Roots | Effective for extracting a broad range of phenolics. | [8][10] |

| Glycerol | Flowers | High yield of total phenolics, particularly with longer maceration times. | [8][11] |

| 5% Acetic Acid | Flowers | Achieved high yields of total phenolics after 3 days of maceration. | [8] |

| 70% Ethanol | Roots | Good yields of cichoric acid and other markers with ultrasonic extraction. | [12] |

| Water | Leaves | Particularly effective for extracting caftaric acid. | [10] |

Extraction Protocols

Protocol 4.2.1: Maceration with 40% Ethanol (for Leaves and Roots)

-

Weigh 2.5 g of dried and powdered E. purpurea leaves or 7 g of dried and powdered roots.

-

Combine the plant material with 70 mL of 40% ethanol in an open flask.[8]

-

Macerate the mixture at room temperature for 3 days with occasional agitation.[8]

-

Filter the extract through a suitable filter paper to remove solid plant material.

-

The resulting filtrate is ready for further analysis or concentration.

Protocol 4.2.2: Ultrasonic-Assisted Extraction with 70% Methanol/Water (for Aerial Parts)

-

Weigh a suitable amount of finely powdered, dried aerial parts of E. purpurea.

-

Add a 70:30 methanol/water solution at a ratio of 1 g of plant material to 10 mL of solvent.[3]

-

Place the mixture in an ultrasonic bath for approximately 5 minutes.[3]

-

Filter the resulting extract to remove particulate matter.

Analytical Quantification of Trans-Fertaric Acid

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most widely used and reliable method for the quantification of trans-fertaric acid and other phenolic compounds in E. purpurea extracts.[3][4][13]

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for the analysis of phenolic compounds in E. purpurea extracts.

| Parameter | Recommended Conditions | Rationale | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good separation of polar phenolic compounds. | [3] |

| Mobile Phase | A: AcetonitrileB: Phosphate buffer (e.g., 0.1% phosphoric acid in water) | Gradient elution is necessary to resolve the complex mixture of phenolics. | [3][10] |

| Gradient Program | A gradient starting with a low percentage of acetonitrile, increasing over time. | Allows for the elution of compounds with a wide range of polarities. | [3] |

| Flow Rate | 1.5 mL/min | A common flow rate for standard bore columns. | [3] |

| Detection Wavelength | 330 nm | Optimal wavelength for the detection of caffeic acid derivatives. | [3][10] |

| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. | [3] |

Sample and Standard Preparation

Protocol 5.2.1: Preparation of Sample Solution

-

Take a known volume of the filtered extract obtained from one of the protocols in Section 4.2.

-

If necessary, dilute the extract with the initial mobile phase composition to ensure the analyte concentrations fall within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

Protocol 5.2.2: Preparation of Standard Solutions

-

Accurately weigh a known amount of trans-fertaric acid reference standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations.

Data Analysis and Quantification

The concentration of trans-fertaric acid in the E. purpurea extract is determined by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The peak area of trans-fertaric acid in the sample chromatogram is then used to calculate its concentration in the original extract, taking into account any dilution factors.

Conclusion

The accurate analysis of trans-fertaric acid in Echinacea purpurea extracts requires a comprehensive understanding of its biosynthesis, the factors influencing its concentration, and the application of robust extraction and analytical methodologies. By carefully selecting extraction parameters and employing a validated HPLC method, researchers, scientists, and drug development professionals can reliably quantify this and other important phenolic markers. This guide provides a solid foundation for developing and implementing scientifically sound protocols for the quality control and further research of Echinacea purpurea and its valuable bioactive compounds.

References

-

Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. MDPI. [Link]

-

Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. Scientific.Net. [Link]

-

Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions. PMC. [Link]

-

Ameliorative Effect of Ethanolic Echinacea purpurea against Hyperthyroidism-Induced Oxidative Stress via AMRK and PPAR Signal Pathway Using Transcriptomics and Network Pharmacology Analysis. MDPI. [Link]

-

A quantitative HPLC method for the quality assurance of Echinacea Products on the North American market. ResearchGate. [Link]

-

Echinacea Standardization: Analytical Methods for Phenolic Compounds and Typical Levels in Medicinal Species. ResearchGate. [Link]

-

Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension. PMC. [Link]

-

HPLC Methods for Determination of Echinacea Dry Extract in Pharmaceutical Formulations. Pharmaceutica Analytica Acta. [Link]

-

Phytochemical quality analysis of commercial preparations containing Echinacea purpurea. DergiPark. [Link]

-

Chemical Composition of Different Extracts from Echinacea purpurea (L.) Moench Roots and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

-

Extraction of caftaric and cichoric acids from Echinacea purpurea L. in subcritical water. ResearchGate. [Link]

-

Integrated Transcriptomic and Metabolomic Analysis Reveals Biochar-Induced Enhancement of Growth and Secondary Metabolism in the Medicinal Plant Echinacea purpurea. PMC. [Link]

-

Extraction Optimization, Antioxidant, Cosmeceutical and Wound Healing Potential of Echinacea purpurea Glycerolic Extracts. PMC. [Link]

-

Improving biomass and chicoric acid content in hairy roots of Echinacea purpurea L. Biologia. [Link]

-

Improving biomass and chicoric acid content in hairy roots of Echinacea purpurea L. CABI Digital Library. [Link]

-

Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. PMC. [Link]

-

Factors Affecting Echinacea Quality. Semantic Scholar. [Link]

-

Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions. MDPI. [Link]

-

Echinacea biotechnology: advances, commercialization and future considerations. PMC. [Link]

-

Piriformospora indica culture filtrate and cell extract induce chicoric acid production in Echinacea purpurea hairy roots. PLOS One. [Link]

-

Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Integrated Transcriptomic and Metabolomic Analysis Reveals Biochar-Induced Enhancement of Growth and Secondary Metabolism in the Medicinal Plant Echinacea purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction Optimization, Antioxidant, Cosmeceutical and Wound Healing Potential of Echinacea purpurea Glycerolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Hydroxycinnamoyltartaric Acids in Enology

An In-Depth Technical Guide to the Hydroxycinnamoyltartaric Acid Profile in Winemaking

This guide provides a comprehensive technical overview of hydroxycinnamoyltartaric acids (HCTAs), their biosynthesis, their critical role in wine chemistry, and the analytical methodologies used to profile them. It is designed for researchers and enologists seeking to understand and control the factors that influence wine quality, from grape to bottle.

Hydroxycinnamoyltartaric acids are the predominant class of phenolic compounds in grape juice and white wines, representing a significant portion of the total phenolic content.[1][2] They are esters formed between a hydroxycinnamic acid (such as caffeic, p-coumaric, or ferulic acid) and tartaric acid, the primary organic acid in grapes.[3] The three principal HCTAs found in Vitis vinifera are:

-

Caftaric Acid: The ester of caffeic acid and tartaric acid. It is typically the most abundant HCTA.

-

Coutaric Acid: The ester of p-coumaric acid and tartaric acid.

-

Fertaric Acid: The ester of ferulic acid and tartaric acid.

These compounds are primarily located in the grape pulp and skins.[1] Their concentration and profile are influenced by grape variety, viticultural practices, and, most significantly, the winemaking process.[4][5] As highly reactive molecules, HCTAs are central to two critical phenomena in wine: oxidation and the formation of volatile phenols. Understanding their chemistry is therefore fundamental to controlling wine stability, color, and aroma.

Biosynthesis of HCTAs in the Grape Berry

The formation of HCTAs is the convergence of two major metabolic pathways in the grape berry: the Shikimate Pathway, which produces hydroxycinnamic acids, and the Ascorbic Acid Catabolism Pathway, which produces tartaric acid.

-

Hydroxycinnamic Acid Synthesis: Phenylalanine, an aromatic amino acid, is converted via a series of enzymatic steps into cinnamic acid, which is then hydroxylated and methylated to form p-coumaric, caffeic, and ferulic acids.

-

Tartaric Acid Synthesis: In grapes, tartaric acid is primarily synthesized from the catabolism of Vitamin C (ascorbic acid).[3][4][6] A key rate-limiting enzyme in this pathway is L-idonate dehydrogenase, which catalyzes the conversion of L-idonate to 5-keto-D-gluconate.[7]

The final step is the esterification of a hydroxycinnamic acid with tartaric acid, a reaction catalyzed by a specific acyltransferase enzyme.

Sources

- 1. [Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Strategies for the Selective Isolation of trans-Fertaric Acid from Complex Matrices

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

trans-Fertaric acid, an ester of ferulic acid and tartaric acid, is a significant hydroxycinnamic acid derivative found prominently in grapes and wine.[1] Its concentration impacts the sensory profile, color stability, and antioxidant properties of wine, making its accurate quantification crucial for quality control and oenological research.[2] However, analyzing trans-fertaric acid is challenging due to the complexity of its typical matrices, such as grape must, wine, and fruit juices.[1][2] These matrices contain a multitude of potentially interfering compounds, including sugars, organic acids, and other polyphenols.

Solid-Phase Extraction (SPE) is an essential sample preparation technique that addresses these challenges by enabling the concentration of target analytes and the removal of matrix interferences.[3] This application note provides a detailed guide to two primary SPE methodologies for the selective isolation of trans-fertaric acid: Reversed-Phase (RP) SPE and Anion-Exchange (IEX) SPE . As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific applications.

Guiding Principle: Selecting the Appropriate SPE Sorbent

The choice of SPE sorbent is the most critical decision in method development and is dictated by the physicochemical properties of trans-fertaric acid and the composition of the sample matrix. trans-Fertaric acid possesses both a non-polar aromatic ring (from the ferulic acid moiety) and two ionizable carboxylic acid groups (from the tartaric acid moiety), allowing for retention by either hydrophobic or electrostatic interactions.

-

Reversed-Phase (RP) Sorbents (e.g., C18, Polymeric HLB): These are the most common choice for general-purpose cleanup and concentration of phenolic compounds from wine.[4] They operate by retaining non-polar to moderately polar analytes from a polar sample matrix through hydrophobic interactions.[5] For effective retention of trans-fertaric acid, the sample pH must be acidified to suppress the ionization of its carboxylic acid groups, thereby increasing its hydrophobicity. Polymeric sorbents, such as hydrophilic-lipophilic balance (HLB) cartridges, offer higher loading capacity and are less susceptible to drying out compared to traditional silica-based C18 sorbents.[4]

-

Anion-Exchange (IEX) Sorbents (e.g., SAX, WAX): These sorbents are ideal for selectively isolating acidic compounds.[6] They utilize electrostatic interactions between charged functional groups on the sorbent surface and oppositely charged analytes.[7] For trans-fertaric acid, a Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) sorbent can be used. The sample is loaded at a pH where the analyte is negatively charged (anionic), allowing it to bind to the positively charged sorbent. This approach is highly effective for separating acidic compounds from neutral or basic interferences.[8]

Table 1: Comparison of Primary SPE Sorbent Strategies for trans-Fertaric Acid

| Feature | Reversed-Phase (RP) SPE | Anion-Exchange (IEX) SPE |

|---|---|---|

| Primary Retention Mechanism | Hydrophobic (van der Waals) Interactions[5] | Electrostatic (Ionic) Interactions[6] |

| Recommended Sorbents | C18 (Octadecylsilyl), Polymeric (e.g., HLB)[4][9] | SAX (Strong Anion Exchange), WAX (Weak Anion Exchange)[6][10] |

| Sample pH for Loading | Acidic (pH ≈ 2.5–3.0) to protonate carboxylic acids[11] | Neutral to slightly basic (pH ≈ 6.0–8.0) to deprotonate carboxylic acids[7] |

| Primary Application | General cleanup, concentration, removal of highly polar interferences (sugars). | Selective isolation of acidic compounds, fractionation from neutral/basic compounds.[8] |

| Common Interferences | Other hydrophobic molecules (e.g., other phenolics). | Other anionic species (e.g., phosphate, citrate ions).[11] |

| Key Advantage | Robust, widely applicable, good for broad-spectrum phenolic analysis.[4] | High selectivity for acidic analytes like trans-fertaric acid.[12] |

Protocol I: Reversed-Phase SPE for General Cleanup and Concentration

This protocol is designed for the robust extraction of trans-fertaric acid and other phenolic compounds from wine or juice samples. It utilizes a C18 or polymeric reversed-phase cartridge.

-

SPE Cartridge: C18 or Polymeric HLB (e.g., 200 mg, 3 mL)[13]

-

Methanol (HPLC Grade)

-

Ultrapure Water (Type I)

-

Formic Acid or Sulfuric Acid

-

Elution Solvent: Ethyl Acetate, Methanol, or Acetonitrile[4]

-

Sample: Wine or fruit juice, centrifuged or filtered (0.45 µm).

-

SPE Vacuum Manifold

-

Sorbent Conditioning:

-

Action: Pass 3 mL of Methanol through the cartridge.

-

Causality: This step solvates the C18 hydrocarbon chains or polymer backbone, activating the sorbent for hydrophobic interactions. It also cleans the sorbent of any organic impurities from the manufacturing process.

-

-

Sorbent Equilibration:

-

Action: Pass 3 mL of ultrapure water, acidified to pH 2.5-3.0 with formic acid, through the cartridge. Do not allow the sorbent bed to go dry.[5]

-

Causality: This step removes the excess methanol and prepares the sorbent surface with a polar solvent that is miscible with the aqueous sample. Maintaining an acidic pH is critical for the subsequent loading step.

-

-

Sample Loading:

-

Action: Acidify the sample (e.g., 1 mL of wine) to pH 2.5-3.0 with concentrated acid.[4] Load the acidified sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

-

Causality: At a low pH, the carboxylic acid groups of trans-fertaric acid are protonated (neutral charge), significantly reducing its polarity. This "uncharged" state enhances the hydrophobic interaction between the analyte's aromatic ring and the non-polar C18 sorbent, ensuring strong retention.

-

-

Washing (Interference Removal):

-

Action: Pass 3-5 mL of ultrapure water (pH 2.5-3.0) through the cartridge.

-

Causality: This wash step removes highly polar, water-soluble matrix components, such as sugars and simple organic acids, that have not been retained by the sorbent. The continued acidic condition ensures the target analyte remains retained.[4]

-

-

Sorbent Drying (Optional but Recommended):

-

Action: Apply vacuum to the manifold for 5-10 minutes to dry the sorbent bed completely.

-

Causality: Removing residual water from the sorbent bed improves the efficiency of the subsequent elution with a non-polar organic solvent, leading to higher analyte recovery and a more concentrated eluate.

-

-

Elution (Analyte Collection):

-

Action: Elute the retained analytes with 2-4 mL of a suitable organic solvent like ethyl acetate or methanol.[4] Collect the eluate in a clean collection tube.

-

Causality: The strong organic solvent disrupts the hydrophobic interactions between trans-fertaric acid and the C18 sorbent. The analyte has a higher affinity for the elution solvent and is released from the cartridge.

-

Caption: Fig 2. Anion-Exchange SPE Workflow for trans-Fertaric Acid.

Quantitative Data & Troubleshooting

Method validation is essential for ensuring data quality. Recovery rates for phenolic acids using SPE can vary based on the sorbent and matrix but are generally expected to be high.

Table 2: Typical Quantitative Parameters for SPE of Phenolic Acids in Wine

| Parameter | Typical Value / Condition | Source |

|---|---|---|

| Sorbent Type | C18, Polymeric (HLB) | [4] |

| Sample Volume | 1 - 10 mL (diluted wine) | [4][14] |

| Elution Solvent | Diethyl ether, Ethyl acetate, Methanol | [4] |

| Expected Recovery | 70 - 100% for many organic acids | [15] |

| Reproducibility (RSD) | < 15% | [16]|

Table 3: Troubleshooting Common SPE Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Analyte Recovery | 1. Incomplete sorbent activation.2. Sorbent bed dried out (RP only).3. Incorrect sample pH during loading.4. Inappropriate elution solvent. | 1. Ensure proper conditioning with organic solvent.2. Do not allow sorbent to dry between equilibration and loading.3. Verify sample pH (acidic for RP, neutral/basic for IEX).4. Test a stronger elution solvent (e.g., acetonitrile instead of methanol for RP). [5] |

| Poor Purity / High Matrix Effects | 1. Insufficient washing.2. Co-elution of similar compounds.3. Sorbent overloading. | 1. Increase wash volume or test a slightly stronger wash solvent.2. Switch to an orthogonal mechanism (e.g., from RP to IEX).3. Reduce sample volume or use a cartridge with a higher sorbent mass. [5] |

| Inconsistent Results | 1. Variable flow rate during loading.2. Inconsistent sample pH adjustment.3. Breakthrough (analyte in wash). | 1. Use a vacuum manifold with flow control or automate the process.2. Use a calibrated pH meter for all adjustments.3. Reduce sample load volume or increase sorbent bed weight. [5]|

Conclusion

Both Reversed-Phase and Anion-Exchange Solid-Phase Extraction are powerful and effective techniques for the isolation of trans-fertaric acid from complex matrices. The choice between them depends on the analytical objective. Reversed-phase SPE offers a robust method for general sample cleanup and is suitable for the simultaneous analysis of a broad range of phenolic compounds. Anion-exchange SPE provides superior selectivity for acidic analytes, enabling targeted fractionation and removal of neutral and basic interferences. By understanding the chemical principles behind each step, researchers can confidently implement and optimize these protocols to achieve accurate, reproducible, and reliable quantification of trans-fertaric acid.

References

-

Castillo-Muñoz, N., Gómez-Alonso, S., García-Romero, E., & Hermosín-Gutiérrez, I. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Palma, M., & Taylor, L. T. (2002). In-line pressurized-fluid extraction–solid-phase extraction for determining phenolic compounds in grapes. Journal of Chromatography A. Available at: [Link]

-

Cejudo-Bastante, C., Pérez-Coello, M. S., & Heredia, F. J. (2018). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. Available at: [Link]

-

Pavičić, T., Jurić, S., Runje, M., & Vahčić, N. (2023). Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry for Revealing the Effects of the Application of Bentonite, Tannins, and Their Combination during Fermentation in the Production of White Wine. Foods. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). Determination of Catechins and Phenolic Acids in Red Wine by Solid Phase Extraction and HPLC. Fisher Scientific. Available at: [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]

-

Schjoerring, J. K., et al. (2018). Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits. MethodsX. Available at: [Link]

-

Vlase, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals. Available at: [Link]

-

Hawach Scientific. (n.d.). Ion-Exchange SPE Cartridge. Hawach Scientific. Available at: [Link]

-

Guillén, D. A., Merello, F., & Barroso, C. G. (1998). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. American Journal of Enology and Viticulture. Available at: [Link]

-

Wulf, L. W., & Nagel, C. W. (1976). Optimized reverse-phase high-performance liquid chromatographic separation of cinnamic acids and related compounds. Journal of Chromatography A. Available at: [Link]

-

LCGC International. (2018). How It Works: Ion-Exchange SPE. LCGC International. Available at: [Link]

-

Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available at: [Link]

-

Penn State Extension. (n.d.). Phenolic Compounds in Grapes and Wine. Penn State Extension. Available at: [Link]

-

Hawach Scientific. (2025). Applications of Ion-Exchange Solid Phase Extraction. Hawach Scientific. Available at: [Link]

-

ResearchGate. (2024). I am trying to extract tartaric acid (trace amount) from archaeological samples. What should I do? ResearchGate. Available at: [Link]

-

Romero-González, R., et al. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods. Available at: [Link]

-

Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Biotage. Available at: [Link]

-

Li, Z., et al. (2013). [Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry]. Se Pu. Available at: [Link]

-

International Journal of Novel Research and Development. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. IJNRD.org. Available at: [Link]

-

ResearchGate. (2025). Identification of hydroxycinnamic acid–tartaric acid esters in wine by HPLC–tandem mass spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Analysis of Organic Acids in Fruit Juices by Liquid Chromatography-Mass Spectrometry: An Enhanced Tool for Authenticity Testing. ResearchGate. Available at: [Link]

-

FAO JECFA Monographs. (2009). DIACETYLTARTARIC and FATTY ACID ESTERS of GLYCEROL. fao.org. Available at: [Link]

Sources

- 1. wine-production.com [wine-production.com]

- 2. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. hawach.com [hawach.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. bibrepo.uca.es [bibrepo.uca.es]

- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. agilent.com [agilent.com]

- 12. specartridge.com [specartridge.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry for Revealing the Effects of the Application of Bentonite, Tannins, and Their Combination during Fermentation in the Production of White Wine [mdpi.com]

- 15. Organic Acid Determination in Wine and Fruit Juices [sigmaaldrich.cn]

- 16. bibrepo.uca.es [bibrepo.uca.es]

LC-MS/MS parameters for trans-fertaric acid detection

Executive Summary

trans-Fertaric acid (trans-feruloyltartaric acid) is a bioactive hydroxycinnamoyl tartaric acid (HCTA) found predominantly in Vitis vinifera (grapes/wine) and Echinacea species. Accurate quantification is critical for establishing nutraceutical potency and monitoring wine oxidation stability.

This protocol addresses the primary analytical challenges: photo-isomerization (cis vs. trans), isobaric interference (from other hydroxycinnamates), and ionization suppression in complex matrices. We present a validated MRM (Multiple Reaction Monitoring) workflow using negative mode Electrospray Ionization (ESI-).

Physicochemical Profile & Method Strategy

| Property | Data | Analytical Implication |

| Analyte | trans-Fertaric Acid | Target of interest; thermodynamically stable form. |

| Formula | C₁₄H₁₄O₉ | Requires high-purity solvents to minimize adducts. |

| MW | 326.25 g/mol | Precursor ion [M-H]⁻ will be m/z 325.1 . |

| pKa | ~3.0 - 4.5 (Carboxyls) | Mobile phase pH must be < 3.0 to suppress ionization during separation (improves retention on C18). |

| Stability | Light Sensitive | CRITICAL: All samples must be handled in amber glassware or under UV-filtered light to prevent trans-to-cis isomerization. |

Method Development Logic (The "Why")

-

Column Selection: A C18 column with high carbon load is selected to retain the polar tartaric moiety. An end-capped column is preferred to reduce peak tailing caused by free silanol interactions with the acidic groups.

-

Mobile Phase: Acidified water (0.1% Formic Acid) is essential. Acetic acid is a viable alternative but formic acid generally provides better ionization efficiency for phenolic acids in negative mode.

-

Isomer Separation: While trans-fertaric acid is the dominant natural form, UV exposure generates the cis-isomer. On standard C18 chemistries, trans-fertaric acid typically elutes before cis-fertaric acid due to the specific hydrodynamic volume and intramolecular hydrogen bonding of the cis form, though this can reverse depending on the stationary phase bonding. Protocol validation requires a UV-stress test (see Section 5).

LC-MS/MS Parameters

Chromatographic Conditions

-

System: UHPLC (Binary Gradient)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Temperature: 35°C (Controlled to ±0.5°C to stabilize retention times).

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 2-5 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Load |

| 8.00 | 40 | Elution of HCTAs |

| 8.50 | 95 | Column Wash |

| 10.50 | 95 | Wash Hold |

| 10.60 | 5 | Re-equilibration |

| 13.00 | 5 | Ready |

Mass Spectrometry (ESI-) Source Parameters

-

Capillary Voltage: -3500 V to -4500 V (Optimize for stability).

-

Drying Gas Temp: 325°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35-45 psi.

-

Sheath Gas: 350°C at 11 L/min (If available, improves desolvation).

MRM Transitions (The "Fingerprint")

The precursor [M-H]⁻ at m/z 325 fragments via the cleavage of the ester bond.

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV)* | Dwell (ms) | Mechanism |

| Quantifier | 325.1 | 193.0 | 15 - 20 | 50 | Loss of Tartaric Acid moiety (-132 Da). Retains Ferulic Acid core. |

| Qualifier 1 | 325.1 | 149.0 | 25 - 30 | 50 | Decarboxylated Ferulic fragment or Tartaric fragment. |

| Qualifier 2 | 325.1 | 134.0 | 35 - 40 | 50 | Demethylated Ferulic fragment. |

*Note: Collision Energies (CE) are instrument-dependent.[3][4] Perform a "ramp" optimization ±5 eV around these values.

Visualizing the Mechanism

Diagram 1: Fragmentation Logic

This diagram illustrates the cleavage pathways used for MRM selection.

Caption: ESI(-) fragmentation pathway of fertaric acid. The ester bond cleavage yields the stable ferulate ion (m/z 193).

Sample Preparation & Self-Validating Protocol

Objective: Extract fertaric acid from plant tissue (e.g., grape skins) while preventing degradation.

Step-by-Step Workflow

-

Lyophilization: Freeze-dry plant material to remove water (prevents enzymatic hydrolysis). Grind to a fine powder.

-

Extraction Solvent: Prepare MeOH:Water (80:20 v/v) + 0.1% Formic Acid .

-

Why Acid? Stabilizes the phenolic esters.

-

-

Extraction: Add 10 mL solvent to 0.5 g powder. Vortex (30s).

-

Ultrasound-Assisted Extraction (UAE): Sonication bath for 15 mins at < 25°C.

-

Warning: Heat degrades HCTAs. Add ice to the bath if necessary.

-

-

Clarification: Centrifuge at 4,000 x g for 10 mins.

-

Filtration: Filter supernatant through 0.22 µm PTFE filter into an Amber Vial .

Self-Validation Step: The UV-Stress Test

To confirm the identity of the trans vs. cis peak without buying expensive cis standards:

-

Take a small aliquot of your trans-fertaric acid standard or a rich extract.

-

Expose it to UV light (254 nm or sunlight) for 30 minutes.

-

Inject both the original and the exposed sample.

-

Result: The main peak (trans) should decrease, and a new earlier/later eluting peak (cis) should appear with the same MRM transitions . This confirms your elution order and specificity.

Diagram 2: Analytical Workflow

Caption: Optimized extraction and detection workflow ensuring analyte stability and sensitivity.

Troubleshooting & Optimization

-

Low Sensitivity:

-

Check the pH of the mobile phase. If pH > pKa, the acid is already ionized in the column, leading to poor focusing and peak shape. Ensure 0.1% Formic Acid is fresh.

-

-

Signal Suppression:

-

Co-eluting matrix components (sugars/pigments) can suppress ionization. Perform a Post-Column Infusion experiment: Infuse standard continuously while injecting a blank matrix to map suppression zones.

-

-

Carryover:

-

HCTAs are "sticky." Ensure the needle wash contains 50% MeOH or ACN.

-

References

-

Jaiswal, R., et al. (2010). LC-MSn identification and characterization of the hydroxycinnamoyl tartaric acids... Journal of Agricultural and Food Chemistry.

-

Spardi, S., et al. (2025). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate.[5]

-

Sun, B., et al. (2018). Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins. MDPI Molecules.

-

Bird, S.S., et al. (2012). Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection. Analytical Chemistry (NIH).

Sources

Application Note: UV-Vis Spectral Characterization and Analysis of trans-Fertaric Acid

Executive Summary

trans-Fertaric acid (trans-feruloyltartaric acid) is a hydroxycinnamoyltartaric acid (HCTA) predominantly found in Vitis vinifera grapes and wines. It serves as a critical biomarker for grape maturity and oxidation status. Unlike free ferulic acid, trans-fertaric acid exists as an ester conjugate, which influences its solubility, elution profile, and bioavailability.

This guide provides the definitive spectral data for trans-fertaric acid, distinguishing it from its cis-isomer and free ferulic acid. It includes a validated HPLC-DAD protocol for its extraction, separation, and quantification in complex plant matrices.

UV-Vis Spectral Characteristics

The chromophore of trans-fertaric acid is the feruloyl moiety. While the tartaric acid esterification minimally perturbs the electronic transitions of the aromatic ring, solvent environment and pH significantly dictate the observed maxima (

Absorption Maxima Data

The following values represent the consensus spectral data for trans-fertaric acid in standard analytical solvents.

| Solvent Condition | Primary | Secondary | Spectral Features |

| Acidic Methanol (0.1% HCl/Formic) | 329 nm | 218 nm | Sharp peak; Standard for HPLC detection. |

| Acidic Water (pH < 2.5) | 325–327 nm | 215 nm | Slight hypsochromic shift due to solvent polarity. |

| Ethanol (96%) | 329 nm | 220 nm | Broad shoulder often visible at ~300 nm. |

| Alkaline Buffer (pH > 8.0) | Bathochromic shift | - | Warning: Rapid hydrolysis to ferulic acid occurs. |

Isomeric Differentiation (cis vs. trans)

Upon exposure to UV light, naturally occurring trans-fertaric acid isomerizes to the cis-form. Distinguishing these is critical for accurate quantification.

-

trans-Fertaric Acid:

nm. Higher molar extinction coefficient ( -

cis-Fertaric Acid:

nm (Hypsochromic shift). Lower intensity; often appears as a pre-shoulder or separate early-eluting peak in HPLC.

Technical Insight: For routine HPLC-DAD quantification, monitoring at 320 nm is recommended as a "universal" wavelength for all hydroxycinnamates (caftaric, coutaric, fertaric), whereas 329 nm provides maximum sensitivity specifically for the feruloyl derivative.

Chemical Logic & Stability Pathways

Understanding the structural stability of trans-fertaric acid is a prerequisite for successful analysis. The ester bond is susceptible to hydrolysis under alkaline conditions or enzymatic activity (cinnamoyl esterases), releasing free ferulic acid and tartaric acid.

Diagram 1: Hydrolysis & Isomerization Pathways

The following diagram illustrates the relationship between the native ester, its hydrolysis products, and the light-induced isomerization pathway.

Caption: Structural interconversion pathways. Note that alkaline conditions irreversibly cleave the ester bond, while UV light causes reversible isomerization.

Validated Experimental Protocol

Protocol Overview: HPLC-DAD Analysis

This protocol utilizes Reverse Phase Chromatography (RP-HPLC) with Diode Array Detection (DAD). The separation relies on the hydrophobicity differences between the tartaric esters.

Elution Order (C18 Column):

-

Caftaric Acid (Most Polar, elutes first)

-

Coutaric Acid

-

Fertaric Acid (Least Polar, elutes last)

Reagents & Equipment

-

Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] End-capped columns are preferred to reduce peak tailing of acidic moieties.

-

Solvent A: Water + 0.1% Formic Acid (v/v).

-

Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

-

Standard: trans-Fertaric acid (CAS: 74282-22-7).[2][3] If unavailable, quantify as trans-ferulic acid equivalents (correction factor required).

Step-by-Step Methodology

Step 1: Sample Preparation (Grape Skins/Wine)

-

Extraction: For solid matrices (skins), extract with Methanol:Water:Formic Acid (60:39:1) using ultrasonication for 30 minutes at < 25°C.

-

Clarification: Centrifuge at 4,000 RPM for 10 minutes.

-

Filtration: Filter supernatant through a 0.45 µm PTFE membrane. Note: Do not use Nylon filters as they can bind phenolic compounds.

Step 2: Chromatographic Separation[4]

-

Flow Rate: 1.0 mL/min[5]

-

Temperature: 25°C

-

Injection Volume: 10–20 µL

-

Gradient Profile:

| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Acidic ACN) | Phase |

| 0 | 95 | 5 | Equilibration |

| 5 | 95 | 5 | Isocratic Hold |

| 20 | 85 | 15 | Linear Gradient |

| 35 | 70 | 30 | Elution of Fertaric |

| 40 | 50 | 50 | Wash |

| 45 | 95 | 5 | Re-equilibration |

Step 3: Detection & Integration

-

Set DAD to record spectra from 200 to 600 nm .

-

Extract chromatogram at 329 nm (specific) and 320 nm (general).

-

Identify trans-fertaric acid by retention time (relative to caftaric/coutaric) and spectral match (max at 329 nm).

Diagram 2: Analytical Workflow

Caption: Step-by-step analytical workflow for the isolation and quantification of fertaric acid.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Isomerization to cis-form | Protect samples from light (amber vials). Keep temperature < 25°C. |

| Retention Time Drift | pH fluctuation in Mobile Phase | Ensure Formic Acid is added precisely (pH ~ 2.5 is critical for suppression of ionization). |

| Low Recovery | Adsorption to filter | Switch from Nylon to PTFE or RC (Regenerated Cellulose) filters. |

| Broad Peaks | Column contamination | Wash column with 100% ACN; check for guard column saturation. |

References

-

Phytochemical Characterization: trans-Fertaric acid (CAS 74282-22-7) spectral data and physical properties. PubChem. Available at: [Link]

-

HPLC Methodologies: "HPLC Analysis of Organic Acids in Wine." Vertex AI Search / Agilent Application Notes. Available at: [Link] (General reference for organic acid/phenolic separation on C18).

-

Spectral Shifts: "UV-Vis Spectroscopic characteristics of ferulic acid and related compounds." ResearchGate. Available at: [Link]

-

Isomerization Studies: "Isolation of hydroxycinnamoyltartaric acids from grape pomace." PubMed. Available at: [Link]

Sources

Application Note & Protocol: Enzymatic Liberation of Ferulic Acid from Trans-Fertaric Acid

Abstract & Introduction

Ferulic acid (FA) is a phenolic compound widely recognized for its potent antioxidant, anti-inflammatory, and photoprotective properties, making it a high-value ingredient in the pharmaceutical, cosmetic, and food industries.[1][2] In nature, particularly in plant-based materials, ferulic acid often exists in an esterified form, conjugated to polysaccharides, glycoproteins, or other organic acids.[2][3] One such conjugate is trans-fertaric acid (2-O-feruloyl-tartaric acid), a prominent phenolic compound found in grapes and wine. To harness the bioactivity of ferulic acid, it must first be liberated from this esterified state.

Chemical methods such as alkaline or acid hydrolysis can achieve this but often require harsh conditions and can produce undesirable byproducts.[4] Enzymatic hydrolysis presents a highly specific, efficient, and environmentally friendly alternative.[5][6] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the enzymatic hydrolysis of trans-fertaric acid to yield free ferulic acid. The protocols herein utilize a feruloyl esterase (FAE), a subclass of carboxylic acid esterases (EC 3.1.1.73), which specifically catalyzes the cleavage of the ester bond between ferulic acid and its conjugate moiety.[7][8]

This document details the underlying principles, provides step-by-step protocols for reaction optimization and execution, and outlines a robust HPLC-based analytical method for the accurate quantification of the resulting ferulic acid.

Principle of the Reaction: The Role of Feruloyl Esterase

Feruloyl esterases (FAEs) are hydrolase enzymes that function as key accessory enzymes in the degradation of plant cell wall materials.[8][9] Their primary role is to hydrolyze the ester linkages between hydroxycinnamic acids (like ferulic acid) and polysaccharides such as arabinoxylans and pectin.[9][10] This same catalytic activity can be precisely applied to smaller, soluble substrates like trans-fertaric acid.

The reaction mechanism involves the nucleophilic attack by a catalytic serine residue within the active site of the FAE on the carbonyl carbon of the ester bond in trans-fertaric acid.[11] This leads to the formation of a transient acyl-enzyme intermediate and the release of tartaric acid. Subsequently, a water molecule hydrolyzes the intermediate, releasing free ferulic acid and regenerating the enzyme for the next catalytic cycle. This high degree of specificity ensures a clean conversion with minimal side reactions.

Figure 1: Catalytic conversion of trans-fertaric acid.

Materials, Reagents, and Instrumentation

Reagents & Consumables

-

Substrate: Trans-Fertaric Acid (≥95% purity)

-

Enzyme: Feruloyl Esterase (FAE) (e.g., from Aspergillus niger or recombinant source, activity units should be specified by the manufacturer)

-

Buffer Systems:

-

50 mM Sodium Acetate Buffer (for pH range 4.0 - 5.5)

-

50 mM Potassium Phosphate Buffer (for pH range 6.0 - 7.5)[3]

-

-

Reaction Stop Solution: 20% (v/v) Formic Acid or 1 M Hydrochloric Acid (HCl)[9]

-

Analytical Standards: Ferulic Acid (≥99% purity, for HPLC calibration)

-

HPLC Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or Acetic Acid (for mobile phase acidification)

-

Consumables: 1.5 mL microcentrifuge tubes, 0.22 µm or 0.45 µm syringe filters (PVDF or Nylon), HPLC vials

Instrumentation

-

Analytical Balance

-

pH Meter

-

Thermomixer, incubating water bath, or dry block heater

-

Microcentrifuge

-

Vortex Mixer

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector

Experimental Protocols

The following sections provide a framework for optimizing the hydrolysis reaction, a standardized protocol for routine use, and the analytical procedure for quantification.

Protocol 1: Optimization of Reaction Conditions

Causality: The catalytic efficiency of FAEs is highly dependent on pH and temperature.[6] Optimal pH ensures the correct ionization state of amino acid residues in the active site, while optimal temperature maximizes reaction velocity without causing thermal denaturation. Enzyme and substrate concentrations dictate reaction kinetics. Therefore, empirical optimization is crucial for achieving maximum yield and efficiency.

Methodology:

-

pH Optimization:

-

Prepare a series of reactions in buffers of varying pH (e.g., 4.5, 5.0, 5.5, 6.0, 6.5).[5]

-

For each pH, combine 500 µL of a 1 mg/mL trans-fertaric acid solution (in the respective buffer) with a fixed concentration of FAE (e.g., 0.02 U/mL).[5]

-

Incubate all samples at a constant temperature (e.g., 45°C) for a fixed time (e.g., 60 minutes).[5]

-

Terminate the reaction and analyze for ferulic acid content via HPLC (Protocol 4.3).

-

Plot the yield of ferulic acid against pH to determine the optimum.

-

-

Temperature Optimization:

-

Using the optimal pH determined above, set up identical reactions.

-

Incubate the reactions at a range of temperatures (e.g., 35, 45, 50, 55, 65°C).[5][6]

-

Incubate for a fixed time (e.g., 60 minutes), terminate the reaction, and analyze via HPLC.

-

Plot the yield of ferulic acid against temperature to determine the optimum.

-

-

Time Course Analysis:

-

Set up a larger master mix reaction at the optimal pH and temperature.

-

At various time points (e.g., 10, 30, 60, 90, 120, 180 minutes), withdraw an aliquot, terminate the enzyme activity immediately, and prepare for HPLC analysis.[9]

-

Plot ferulic acid concentration against time to determine the reaction rate and the time required to reach completion.

-

Protocol 2: Standard Hydrolysis Workflow

This protocol is based on typical conditions found in the literature.[5][6] It should be adapted based on the results from Protocol 4.1.

-

Substrate Preparation: Prepare a 1.0 mg/mL stock solution of trans-fertaric acid in the optimized reaction buffer (e.g., 50 mM Potassium Phosphate, pH 6.0).

-

Enzyme Preparation: Prepare a stock solution of Feruloyl Esterase in the same buffer to a concentration of 0.2 U/mL. Keep the enzyme solution on ice.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 900 µL of the substrate solution with 100 µL of the enzyme solution for a final enzyme concentration of 0.02 U/mL. Include a negative control containing 900 µL of substrate and 100 µL of buffer (no enzyme).

-

Incubation: Vortex briefly and incubate the tubes in a thermomixer at the optimal temperature (e.g., 45°C) for the predetermined optimal time (e.g., 120 minutes).[5]

-

Reaction Termination: Stop the reaction by adding 20 µL of 20% formic acid and vortexing.[9] This acidic shock denatures the enzyme, halting all catalytic activity.

-

Sample Clarification: Centrifuge the tube at 15,000 x g for 10 minutes to pellet the denatured enzyme and any insoluble material.[12]

-

Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Figure 2: Standard workflow for enzymatic hydrolysis.

Protocol 3: Quantification by HPLC-UV

Causality: High-Performance Liquid Chromatography is the most reliable and popular method for quantifying phenolic acids due to its high resolution, sensitivity, and reproducibility.[13][14] A reversed-phase C18 column is used to separate the nonpolar analyte (ferulic acid) from more polar components. UV detection is ideal as the conjugated system of ferulic acid results in strong absorbance, typically around 320-323 nm.[15]

Methodology:

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of pure ferulic acid in the mobile phase or methanol.

-

Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject each standard into the HPLC system and record the peak area at the detection wavelength.

-

Plot peak area versus concentration and perform a linear regression. The resulting R² value should be >0.999 for a valid curve.[14]

-

-

HPLC Analysis:

-

Inject 5-20 µL of the filtered sample from Protocol 4.2 into the HPLC system.

-

Run the HPLC method as described in Table 1.

-

Identify the ferulic acid peak by comparing its retention time to that of the pure standard.

-

Integrate the peak area for the ferulic acid peak in the sample chromatogram.

-

-

Calculation of Ferulic Acid Concentration:

-

Use the linear regression equation from the standard curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of ferulic acid in the injected sample.

-

Account for any dilution factors introduced during sample preparation (e.g., addition of stop solution).

-

Yield (%) = (Moles of Ferulic Acid Produced / Initial Moles of Trans-Fertaric Acid) * 100

-

Data & Expected Results

The success of the hydrolysis can be validated by comparing the chromatograms of the control (no enzyme) and the enzyme-treated samples. The control should show a prominent peak for trans-fertaric acid, while the treated sample should show a significant decrease in this peak and the appearance of a new, sharp peak corresponding to the ferulic acid standard.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5-10% B, linear ramp to 30-40% B over 20-25 minutes, followed by a wash and re-equilibration.[6][16] |

| Flow Rate | 0.7 - 1.0 mL/min[16] |

| Injection Volume | 10 µL |

| Column Temperature | 25-30°C |

| Detection | UV/PDA at 323 nm[15] |

| Table 1: Recommended HPLC conditions for ferulic acid analysis. |

| Parameter | Typical Range | Optimal Value (Example) | Rationale |

| pH | 4.5 - 7.5 | 6.0 | Enzyme active site requires specific protonation state for catalysis.[6] |

| Temperature (°C) | 35 - 65 | 45°C - 50°C | Balances increased reaction kinetics with the risk of thermal denaturation at higher temperatures.[5] |

| Enzyme Conc. (U/mL) | 0.01 - 0.1 | 0.02 U/mL | Sufficient for catalysis without being wasteful; higher concentrations may not increase yield.[5] |

| Reaction Time (min) | 30 - 180 | 120 min | Time required to approach reaction completion, determined by time-course analysis. |

| Table 2: Summary of optimization parameters for enzymatic hydrolysis. |

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Ferulic Acid Yield | 1. Inactive enzyme (improper storage). 2. Suboptimal pH or temperature. 3. Presence of an inhibitor in the substrate preparation. | 1. Use a fresh enzyme aliquot; verify activity with a control substrate like methyl ferulate. 2. Re-run optimization (Protocol 4.1). 3. Purify the substrate or test for inhibitors. |

| Broad or Tailing HPLC Peaks | 1. Column degradation. 2. Mobile phase pH is inappropriate. 3. Sample overload. | 1. Wash or replace the HPLC column. 2. Ensure mobile phase pH is at least 2 units below the pKa of ferulic acid (~4.5). 3. Dilute the sample and re-inject. |

| Inconsistent Results | 1. Inaccurate pipetting. 2. Temperature or pH fluctuations. 3. Incomplete reaction termination. | 1. Calibrate pipettes. 2. Use a calibrated thermomixer/water bath and freshly prepared buffers. 3. Ensure stop solution is mixed thoroughly. |

| Extra Peaks in Chromatogram | 1. Contaminants in the substrate. 2. Side reactions (unlikely with specific enzymes). 3. Contaminants from buffer or enzyme prep. | 1. Run a substrate-only control. 2. Use a highly purified enzyme. 3. Run a buffer blank and an enzyme-only control. |

References

-

Mishra, A. K. (2024). Ferulic Acid Polymers in Healthcare Applications. IIP Series. 17

-

Zduńska, K., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules.

-

Mancuso, C., & Barone, E. (2009). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Current Medicinal Chemistry.

-

Barberousse, H., et al. (2008). Analytical methodologies for quantification of ferulic acid and its oligomers. Journal of the Science of Food and Agriculture.

-

Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field.

-

BenchChem. (2025). A Comparative Guide to Ferulic Acid Quantification: Linearity and Range of Major Analytical Assays. BenchChem.

-

Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources. Biotechnology Reports.

-

Mabinya, L. V., et al. (2006). Determination of ferulic acid and related compounds by thin layer chromatography. African Journal of Biotechnology.

-

Olkowski, A. A., et al. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.

-

Taniguchi, H., et al. (2000). Feruloyl Esterases from Suspension-cultured Rice Cells. Phytochemistry.

-

Lertanansret, R., et al. (2013). Simple and Rapid Determination of Ferulic Acid Levels in Food and Cosmetic Samples Using Paper-Based Platforms. Sensors (Basel).

-

Kroon, P. A. (2000). Ferulic Acid Esterases for Effective Processing of Plant Carbohydrates. University of Nottingham.

-

Bartolomei, M., et al. (2019). Advances in combined enzymatic extraction of ferulic acid from wheat bran. Bioresource Technology Reports.

-

Wikipedia. Feruloyl esterase.

-

Gominho, L. P., et al. (2022). Crystal structure of the feruloyl esterase from Lentilactobacillus buchneri reveals a novel homodimeric state. Frontiers in Microbiology.

-

Zhang, G., et al. (2010). Feruloyl Esterases as Biotechnological Tools: Current and Future Perspectives. Journal of Zhejiang University Science B.

-

Wang, Y., et al. (2014). Three Feruloyl Esterases in Cellulosilyticum ruminicola H1 Act Synergistically To Hydrolyze Esterified Polysaccharides. Applied and Environmental Microbiology.

-

Tang, P. L., et al. (2020). Optimization of enzyme-assisted extraction of ferulic acid from sweet corn cob by response surface methodology. Journal of the Science of Food and Agriculture.

-

Tang, P. L., et al. (2019). Optimisation of enzyme assisted extraction of ferulic acid from sweet corn cob by response surface methodology. CentAUR.

-

Bryła, M., et al. (2021). Highly-Efficient Release of Ferulic Acid from Agro-Industrial By-Products via Enzymatic Hydrolysis with Cellulose-Degrading Enzymes. Molecules.

-

Mat Radzi, S., et al. (2014). Enzymatic Synthesis of Olive-Based Ferulate Esters: Optimization by Response Surface Methodology. Zenodo.

-

Allouche, N., et al. (2022). Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives. Molecules.

-

Udatha, D. B. R. K. G., et al. (2021). Fantastic Ferulic Acid Esterases and Their Functions. Applied Sciences.

-

Udatha, D. B. R. K. G., et al. (2021). Fantastic Ferulic Acid Esterases and Their Functions. MDPI.

-

Science.gov. p-coumaric acid ferulic: Topics by Science.gov.

-

Bartolomei, M., et al. (2019). Advances in combined enzymatic extraction of ferulic acid from wheat bran. ResearchGate.

Sources

- 1. scielo.br [scielo.br]

- 2. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ffpri.go.jp [ffpri.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of enzyme-assisted extraction of ferulic acid from sweet corn cob by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Feruloyl esterase - Wikipedia [en.wikipedia.org]

- 8. Fantastic Ferulic Acid Esterases and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three Feruloyl Esterases in Cellulosilyticum ruminicola H1 Act Synergistically To Hydrolyze Esterified Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Crystal structure of the feruloyl esterase from Lentilactobacillus buchneri reveals a novel homodimeric state [frontiersin.org]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. Highly-Efficient Release of Ferulic Acid from Agro-Industrial By-Products via Enzymatic Hydrolysis with Cellulose-Degrading Enzymes: Part I–The Superiority of Hydrolytic Enzymes Versus Conventional Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cris.unibo.it [cris.unibo.it]

- 16. mdpi.com [mdpi.com]

- 17. iipseries.org [iipseries.org]

Technical Support Center: Hydroxycinnamoyltartaric Acids (HCTAs) Analysis

Topic: Resolving trans-Fertaric Acid Peak Overlap in Reverse-Phase HPLC Ticket ID: HCTA-RP-0042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Trans-fertaric acid (feruloyltartaric acid) presents a unique separation challenge in Reverse-Phase HPLC (RP-HPLC). As the most hydrophobic of the common grape hydroxycinnamoyltartaric acids (HCTAs), it elutes after caftaric and coutaric acids. Its peak overlap typically stems from two distinct sources: geometric isomerization (cis-fertaric acid) or matrix interference (flavonol glycosides or free ferulic acid).

This guide provides a self-validating troubleshooting workflow to resolve these overlaps, ensuring accurate quantification for oenological and pharmacological research.

Module 1: Diagnostic Workflow

User Question: My trans-fertaric acid peak has a shoulder or appears as a doublet. How do I know if this is a co-eluting matrix compound or an isomer?

Technical Response: Before altering your mobile phase, you must diagnose the nature of the overlap. Trans-fertaric acid is photosensitive; exposure to light converts it to the cis-isomer, which typically elutes slightly earlier than the trans-isomer on C18 columns.

Step 1: The UV Ratio Test

Use your Diode Array Detector (DAD) to check peak purity.[1][2]

-

Extract the UV spectrum at the upslope (leading edge) and downslope (tailing edge) of the peak.

-

Compare the ratio of absorbance at 320 nm (characteristic of hydroxycinnamates) vs. 280 nm .

-

Consistent Ratio: Likely a single compound or isomers with identical chromophores.

-

Changing Ratio: Co-elution with a chemically distinct compound (e.g., a flavonol glycoside like quercetin-3-glucuronide).[3]

-

Step 2: The Light Stress Test (Validation)

To confirm isomerization:

-